molecular formula C21H19N3O3 B11015976 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11015976
M. Wt: 361.4 g/mol
InChI Key: KSBITJOGLMNBGL-UHFFFAOYSA-N
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Description

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide is a complex organic compound that combines the structural features of indole, benzofuran, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine derivatives with benzofuran carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of amide bonds between carboxylic acids and amines . The reaction conditions usually involve the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include oxindole derivatives, reduced amine derivatives, and substituted benzofuran compounds.

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the benzofuran ring can modulate the activity of enzymes involved in oxidative stress . The compound’s ability to inhibit certain enzymes and receptors contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide is unique due to its combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O3/c25-20(22-10-9-15-12-23-17-7-3-2-6-16(15)17)13-24-21(26)19-11-14-5-1-4-8-18(14)27-19/h1-8,11-12,23H,9-10,13H2,(H,22,25)(H,24,26)

InChI Key

KSBITJOGLMNBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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